molecular formula C12H9N3O3S B2534301 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid CAS No. 1024530-49-1

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid

Cat. No.: B2534301
CAS No.: 1024530-49-1
M. Wt: 275.28
InChI Key: PMJDDDWRTVLZAH-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-c]quinazolin core with a 3-oxo group, a 5-sulfanylidene substituent, and an acetic acid side chain at position 2. The acetic acid moiety may contribute to solubility and bioavailability, while the quinazoline scaffold is associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-9(17)5-8-11(18)15-10(13-8)6-3-1-2-4-7(6)14-12(15)19/h1-4,8,13H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEXRWOFIWKEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling for Intermediate Synthesis

Aryl halides (e.g., 5-iodoimidazole derivatives) undergo cross-coupling with boronic acids under catalytic conditions. For example, 3 (1.0 mmol) and 6 (1.2 mmol) react in dimethylformamide (DMF) with CuI (0.20 mmol) and K$$2$$CO$$3$$ (2.0 mmol) at 150°C for 2 hours. This step forms a biaryl intermediate, critical for subsequent cyclization.

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization using anhydrous HCl in dioxane, yielding the imidazo[1,2-c]quinazoline core. Steric hindrance from N1 substituents often reduces yields (e.g., 30–40% for bulky groups). Modifying ligands (e.g., SPhos) and bases (e.g., Cs$$2$$CO$$3$$) improves efficiency in challenging cases.

Introduction of the 5-Sulfanylidene Group

Thionation of the quinazoline’s carbonyl group at position 5 is achieved using sulfurizing agents:

Lawesson’s Reagent-Mediated Thionation

Treating the 5-oxo precursor with Lawesson’s reagent (2.0 equiv) in toluene under reflux replaces the carbonyl oxygen with sulfur. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, typically within 4–6 hours.

Alternative Thionation Methods

Phosphorus pentasulfide (P$$4$$S$${10}$$) in pyridine offers a cost-effective alternative, though prolonged reaction times (12–24 hours) and lower yields (50–60%) are trade-offs.

Functionalization with the Acetic Acid Side Chain

The acetic acid moiety at position 2 is introduced via alkylation or nucleophilic substitution:

Alkylation of Secondary Amines

Reacting the imidazoquinazoline core with ethyl bromoacetate in DMF, using triethylamine (TEA) as a base, installs the ester intermediate. Subsequent saponification with KOH in THF-H$$_2$$O (room temperature, 2 hours) yields the free carboxylic acid.

Challenges in Solubility and Purification

Poor solubility of intermediates in polar solvents (e.g., 9k ) necessitates solvent optimization, such as switching from tetrahydrofuran (THF) to DMF or adding excess TEA. Chromatographic purification on silica gel (ethyl acetate/hexane, 15% v/v) isolates the final product.

Synthetic Optimization and Yield Considerations

Step Reagents/Conditions Yield Range Key Challenges
Ullmann Coupling CuI, K$$2$$CO$$3$$, DMF, 150°C 50–80% Steric hindrance, ligand choice
Cyclization HCl (anhydrous), dioxane 30–40% Competing intermolecular reactions
Thionation Lawesson’s reagent, toluene, reflux 70–85% Over-reduction byproducts
Acetic Acid Installation Ethyl bromoacetate, TEA; KOH, THF-H$$_2$$O 60–75% Ester hydrolysis side reactions

Structural Characterization and Validation

Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity:

  • $$^1$$H-NMR : Signals at δ 3.89–4.42 ppm (OCH$$3$$, NH$$2$$), δ 12.5 ppm (COOH).
  • IR Spectroscopy : Peaks at 1680 cm$$^{-1}$$ (C=O), 1140 cm$$^{-1}$$ (C=S).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ at m/z 275.0365 (calculated for C$${12}$$H$${10}$$N$$3$$O$$3$$S).

Comparative Analysis of Methodologies

While Ullmann coupling remains the gold standard for core assembly, emerging techniques like microwave-assisted synthesis could reduce reaction times. Thionation efficiency varies with reagent choice, where Lawesson’s reagent outperforms P$$4$$S$${10}$$ in reproducibility. Future work should explore enzymatic or photochemical routes to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Notes

Data Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs and inferred mechanisms.

Synthetic Challenges : The sulfanylidene group may complicate synthesis due to sulfur’s reactivity, as seen in discontinued analogs like Compound C .

Therapeutic Potential: Further studies should prioritize enzymatic assays (e.g., kinase panels) to validate hypothesized activities.

Biological Activity

The compound 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid is a derivative of imidazoquinazoline, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,bx,y,z,a,b correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The presence of the imidazoquinazoline core is significant for its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of imidazoquinazolines as α-glucosidase inhibitors , which are crucial in managing type 2 diabetes mellitus (T2DM). The compound exhibited promising inhibitory effects against Saccharomyces cerevisiae α-glucosidase with IC50 values significantly lower than standard drugs like acarbose. For instance, derivatives of imidazoquinazoline showed IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM , demonstrating their potency in glucose metabolism regulation .

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays targeting the PI3Kα signaling pathway . In vitro studies indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at specific positions enhanced activity, with some compounds showing marked inhibition of cell proliferation in lung cancer models .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in carbohydrate metabolism and cancer cell proliferation.
  • Structural Modifications : Variations in substituents on the imidazole ring influence binding affinity and inhibitory potency against target enzymes .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to enzyme active sites, altering their conformation and function .

Study 1: α-Glucosidase Inhibition

In a comparative study assessing various imidazoquinazoline derivatives, one compound (designated as 11j ) was identified as particularly effective against α-glucosidase. This study utilized kinetic assays and molecular docking to elucidate the binding interactions and conformational changes induced by the inhibitor .

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of modified imidazoquinazolines on lung cancer cells (A549). The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through PI3K pathway modulation .

Data Summary

Compound NameActivity TypeIC50 Value (μM)Reference
11jα-Glucosidase Inhibitor12.44 ± 0.38
Derivative AAnticancerVaries

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